(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
CAS No.: 595-31-3
Cat. No.: VC4113588
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 595-31-3 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
| Standard InChI | InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
| Standard InChI Key | VFZDNKRDYPTSTP-QUBYGPBYSA-N |
| Isomeric SMILES | C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
| SMILES | CC1(C2CCC1(C(=O)OC2=O)C)C |
| Canonical SMILES | CC1(C2CCC1(C(=O)OC2=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The molecular formula of (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is , with a molecular weight of 182.22 g/mol . The compound features a bicyclo[3.2.1]octane skeleton, where the 3-oxa designation indicates an oxygen atom replaces a carbon at position 3. The stereochemistry is defined by the (1S,5R) configuration, rendering the molecule chiral . The absolute configuration was confirmed via X-ray crystallography in related camphoric derivatives .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 595-31-3 | |
| IUPAC Name | (1S,5R)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |
| InChIKey | VFZDNKRDYPTSTP-QUBYGPBYSA-N | |
| Canonical SMILES | O=C1OC(=O)C2(C)CCC1C2(C)C |
Crystallographic and Conformational Analysis
The bicyclic system imposes significant rigidity, with the two ketone groups (at positions 2 and 4) adopting a cis-fused arrangement. X-ray studies on analogous camphoric anhydrides reveal a density difference between enantiomers in the solid state, attributed to packing variations . The dihedral angles between the ketone groups and the bicyclic framework contribute to its optical activity, with a specific rotation of (c = 0.2 in ethanol) .
Synthesis and Derivatives
Synthetic Routes
(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is synthesized via dehydration of (1S)-camphoric acid, a natural product derived from camphor. The reaction typically involves heating camphoric acid with acetic anhydride, yielding the anhydride through intramolecular cyclization .
Chiral Derivatives and Applications
The compound serves as a precursor for chiral building blocks. For example:
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Camphoramic Acids: Hydrolysis produces (1R,3S)-β-camphoramic acid, a key intermediate for amino acids and Schiff bases .
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Coordination Complexes: The anhydride’s rigid structure facilitates the synthesis of supramolecular assemblies, such as metal-organic frameworks (MOFs), by reacting with diamines .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a high melting point of 221–221.5°C, consistent with its rigid bicyclic structure . Differential scanning calorimetry (DSC) studies on enantiopure samples show no phase transitions below the melting point, indicating high crystalline purity .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 221–221.5°C | |
| Optical Rotation () | -50° (c = 0.2 in EtOH) | |
| Solubility | Insoluble in water; soluble in ethanol, acetone |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1770 cm (C=O stretch) and 1240 cm (C-O-C stretch) .
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UV-Vis: Absorbance maxima at 220 nm and 270 nm, attributed to n→π* transitions of the carbonyl groups .
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The anhydride undergoes nucleophilic attack at the electrophilic carbonyl carbons. For instance:
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Aminolysis: Reaction with ammonia yields camphoramic acid derivatives, which are precursors to chiral amines .
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Hydrolysis: Controlled hydrolysis in aqueous base regenerates camphoric acid, enabling recyclability in synthetic pathways .
Stability Under Ambient Conditions
The compound is stable at room temperature but hygroscopic, requiring storage in anhydrous environments. Prolonged exposure to moisture leads to partial hydrolysis, forming camphoric acid .
Applications in Materials and Asymmetric Synthesis
Chiral Auxiliaries
The rigid bicyclic framework and defined stereochemistry make this anhydride a valuable chiral auxiliary. It has been employed in:
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Asymmetric Aldol Reactions: Inducing enantioselectivity in carbon-carbon bond-forming reactions .
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Resolution of Racemates: Facilitating the separation of enantiomers via diastereomeric salt formation .
Supramolecular Chemistry
Derivatives of this compound form hydrogen-bonded networks and coordination polymers. For example, reaction with 1,2-diaminoethane yields a macrocyclic ligand capable of binding transition metals .
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